Welcome to the BenchChem Online Store!
molecular formula C26H35O7P B127300 Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)- CAS No. 145052-34-2

Phosphine oxide, bis(2,6-dimethoxybenzoyl)(2,4,4-trimethylpentyl)-

Cat. No. B127300
M. Wt: 490.5 g/mol
InChI Key: LFOXEOLGJPJZAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07723445B2

Procedure details

Specifically, for example, IRUGACURE-1700 (brand name, which is produced by Chiba specialty chemical Co., Ltd.) in which 2-hydroxy-2-methyl-1-phenyl propane-1-on (Dacrocur 1173, brand name, which is produced by Chiba specialty chemical Co., Ltd.) and bis(2,6-dimethoxy benzoyl)-2,4,4-trimethyl pentyl phosphine oxide (product, which is produced by Chiba specialty chemical Co., Ltd.) are mixed at a rate of 75%:25%; IRUGACURE-1800 (brand name, which is produced by Chiba specialty chemical Co., Ltd.) in which 1-hydroxy-cyclohexyl-phenyl-ketone (IRUGACURE-184, brand name, which is produced by Chiba specialty chemical Co., Ltd.) and bis(2,6-dimethoxy benzoyl)-2,4,4-trimethyl pentyl phosphine oxide (product, which is produced by Chiba specialty chemical Co., Ltd.) are mixed at a rate of 75%:25%; IRUGACURE-1850 (brand name, which is produced by Chiba specialty chemical Co., Ltd.) in which the same components are mixed at a rate of 50%:50%; bis(2,4,6)-trimethyl benzoyl)-phenyl phosphine oxide (IRUGACURE-819, brand name, which is produced by Chiba specialty chemical Co., Ltd.); 2,4,6-trimethyl benzoyl-diphenyl phosphine oxide (Lucirin TPO, brand name, which is produced by BASF Co., Ltd.), and Darocur-4265 (brand name, which is produced by Chiba specialty chemical Co., Ltd.) in which 2-hydroxy-2-methyl-1-phenyl propane-1-on (Dacrocur 1173, brand name, which is produced by Chiba specialty chemical Co., Ltd.) and 2,4,6-trimethyl benzoyl-diphenyl phosphine oxide (Lucirin TPO, brand name, which is produced by BASF Co., Ltd.) are mixed at a rate of 50%:50% are exemplary.

Identifiers

REACTION_CXSMILES
O[C:2]([CH3:12])([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH3:13][O:14][C:15]1[CH:44]=[CH:43][CH:42]=[C:41]([O:45][CH3:46])[C:16]=1[C:17]([P:19](=[O:40])([C:28](=[O:39])[C:29]1[C:34]([O:35][CH3:36])=[CH:33][CH:32]=[CH:31][C:30]=1[O:37][CH3:38])[CH2:20][CH:21]([CH3:27])[CH2:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:18]>>[OH:14][C:15]1([C:11]2[CH:22]=[CH:21][CH:20]=[CH:12][C:2]=2[C:3]([C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:15]2([OH:14])[CH2:44][CH2:43][CH2:42][CH2:41][CH2:16]2)=[O:4])[CH2:44][CH2:43][CH2:42][CH2:41][CH2:16]1.[CH3:13][O:14][C:15]1[CH:44]=[CH:43][CH:42]=[C:41]([O:45][CH3:46])[C:16]=1[C:17]([P:19](=[O:40])([C:28](=[O:39])[C:29]1[C:30]([O:37][CH3:38])=[CH:31][CH:32]=[CH:33][C:34]=1[O:35][CH3:36])[CH2:20][CH:21]([CH3:27])[CH2:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)C1=CC=CC=C1)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)P(CC(CC(C)(C)C)C)(C(C2=C(C=CC=C2OC)OC)=O)=O)C(=CC=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are mixed at a rate of 75%

Outcomes

Product
Name
Type
product
Smiles
OC1(CCCCC1)C1=C(C=CC=C1)C(=O)C1=C(C=CC=C1)C1(CCCCC1)O
Name
Type
product
Smiles
COC1=C(C(=O)P(CC(CC(C)(C)C)C)(C(C2=C(C=CC=C2OC)OC)=O)=O)C(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.